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Compound of Interest

Compound Name: 5-C-heptyl-DNJ

Cat. No.: B12429517 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparative analysis of C-alkylated and N-alkylated

derivatives of 1-deoxynojirimycin (DNJ), a potent iminosugar with significant therapeutic

potential. By examining their synthesis, biological activities, and underlying mechanisms of

action, this document aims to inform research and drug development efforts in areas such as

diabetes, viral infections, and lysosomal storage diseases. The information presented is

supported by experimental data from peer-reviewed literature.

Introduction
1-Deoxynojirimycin (DNJ), a natural polyhydroxylated piperidine alkaloid, is a potent inhibitor of

α-glucosidases.[1][2] This inhibitory activity forms the basis of its therapeutic applications,

including the management of type 2 diabetes by delaying carbohydrate digestion and glucose

absorption.[3] To enhance its therapeutic efficacy, bioavailability, and target selectivity,

extensive efforts have been made to synthesize derivatives of DNJ. The two primary sites for

modification are the endocyclic nitrogen atom (N-alkylation) and the carbon backbone of the

piperidine ring (C-alkylation). This guide provides a comparative overview of these two classes

of DNJ derivatives.

Synthesis Strategies
The chemical synthesis of DNJ derivatives is a critical aspect of their development, enabling

the generation of diverse analogues for structure-activity relationship (SAR) studies.
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N-Alkylated DNJ Derivatives
The synthesis of N-alkylated DNJ derivatives is typically achieved through two main routes:

Reductive Amination: This common method involves the reaction of the secondary amine of

the DNJ core with an appropriate aldehyde or ketone in the presence of a reducing agent,

such as sodium cyanoborohydride or catalytic hydrogenation.[1]

Direct N-alkylation: This approach utilizes the reaction of DNJ with an alkyl halide or a

tosylate in the presence of a base.[1]

These methods allow for the introduction of a wide variety of alkyl and arylalkyl substituents at

the nitrogen atom.[4]

C-Alkylated DNJ Derivatives
The synthesis of C-alkylated DNJ derivatives is generally more complex due to the need for

stereoselective introduction of the alkyl group onto the carbon backbone of the iminosugar. A

notable strategy for the synthesis of 5-C-alkyl-DNJ derivatives involves the use of an L-

sorbose-derived cyclic nitrone.[2][5] This method allows for the efficient and stereoselective

synthesis of a range of 5-C-alkyl-DNJ analogues with varying alkyl chain lengths.[5] Another

approach for creating C-glycosides of nojirimycin involves the use of a bicyclic carbamate-type

sp2-iminosugar as a starting material, which can react with C-nucleophiles with high

stereoselectivity.[6]

Comparative Biological Activity
The biological activity of DNJ derivatives is significantly influenced by the position and nature of

the alkyl substituent.

α-Glucosidase Inhibition
Both N- and C-alkylated DNJ derivatives have demonstrated potent α-glucosidase inhibitory

activity.

N-Alkylated DNJ: The length and composition of the N-alkyl chain play a crucial role in the

inhibitory potency. For instance, certain N-alkyl-1-DNJ derivatives have shown significantly

higher activity than the parent compound, DNJ, and the standard drug, acarbose.[4] One study
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reported an N-alkylated derivative with an IC50 value of 30.0 ± 0.60 µM against α-glucosidase,

which was approximately 27-fold more active than acarbose.[4] The kinetic studies have

revealed that these N-alkylated derivatives often act as competitive inhibitors of α-glucosidase.

[4]

C-Alkylated DNJ: 5-C-alkyl-DNJ derivatives have also shown potent and selective inhibition of

α-glucosidases.[2][5] The inhibitory activity is dependent on the length of the alkyl chain at the

C-5 position. Derivatives with methyl, pentyl to octyl, undecyl, and dodecyl chains at C-5

exhibited significantly improved inhibition of rat intestinal maltase.[5] Docking studies suggest

that the accommodation of the C-5 substituent in the hydrophobic groove of the enzyme is a

key determinant of inhibitory potency.[2][5]

Direct Comparison: A direct, side-by-side comparison of a series of C-alkylated and N-alkylated

DNJ derivatives under identical experimental conditions is not readily available in the published

literature. Therefore, the following tables summarize data from separate studies. It is crucial to

interpret this data with caution, as variations in experimental protocols can influence the

results.

Table 1: α-Glucosidase Inhibitory Activity of N-Alkylated DNJ Derivatives[4]

Compound N-Alkyl Substituent
IC50 (µM) vs. α-
Glucosidase

DNJ - 222.4 ± 0.50

Acarbose - 822.0 ± 1.5

Compound 40
Cinnamoyl derivative with a

two-carbon linker
160.5 ± 0.60

Compound 43
Cinnamoyl derivative with a

five-carbon linker
30.0 ± 0.60

Table 2: α-Glucosidase (Rat Intestinal Maltase) Inhibitory Activity of 5-C-Alkyl-DNJ

Derivatives[5]
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Compound 5-C-Alkyl Substituent
IC50 (µM) vs. Rat Intestinal
Maltase

DNJ - 4.8

5-C-Methyl-DNJ Methyl 0.9

5-C-Pentyl-DNJ Pentyl 1.8

5-C-Octyl-DNJ Octyl 1.3

5-C-Dodecyl-DNJ Dodecyl 0.8

Antiviral Activity
The antiviral activity of DNJ derivatives, particularly against enveloped viruses like Dengue,

HIV, and Influenza, is primarily attributed to the inhibition of host endoplasmic reticulum (ER) α-

glucosidases I and II.[7] This inhibition disrupts the proper folding of viral glycoproteins, leading

to the production of non-infectious viral particles.

N-Alkylated DNJ: N-alkylation has been a key strategy in developing potent antiviral

iminosugars. The length of the N-alkyl chain significantly impacts antiviral efficacy, with

derivatives having 4- and 9-carbon chains often showing notable activity.[7] For example, N-

butyl-DNJ (Miglustat) and other N-alkylated derivatives have demonstrated antiviral activity

against a range of viruses.[8][9] Structure-activity relationship studies have led to the

development of N-alkylated DNJ analogues with nanomolar antiviral activity against Dengue

virus (DENV) while maintaining low cytotoxicity.[8]

C-Alkylated DNJ: The antiviral potential of C-alkylated DNJ derivatives is an emerging area of

research. The potent α-glucosidase inhibition observed for 5-C-alkyl-DNJ derivatives suggests

they may also possess antiviral activity, though specific data directly comparing their antiviral

efficacy to N-alkylated counterparts is limited.[5]

Table 3: Antiviral Activity of N-Alkylated DNJ Derivatives against Dengue Virus (DENV)[8]
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Compound
N-Alkyl
Substituent

EC50 (µM) vs.
DENV

CC50 (µM)
Selectivity
Index (SI =
CC50/EC50)

7 (CM-10-18)
Oxygenated N-

alkyl chain
6.5 >500 >77

2h

Cycloalkyl-

containing N-

alkyl chain

0.3-0.5 >500 >1000

3l

Phenyl

derivative-

containing N-

alkyl chain

0.3-0.5 >500 >1000

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration.

Signaling Pathways
DNJ and its derivatives exert their biological effects by modulating specific cellular signaling

pathways.

Inhibition of ER α-Glucosidases and Viral Glycoprotein
Processing
The primary mechanism of antiviral activity for many DNJ derivatives involves the inhibition of

ER α-glucosidases I and II. These host enzymes are crucial for the proper folding of viral

glycoproteins. By inhibiting these enzymes, DNJ derivatives prevent the trimming of glucose

residues from the N-linked glycans of nascent viral proteins. This leads to misfolded

glycoproteins that are retained in the ER and targeted for degradation, ultimately reducing the

assembly and release of infectious virions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12429517?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12429517?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

